4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile
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Overview
Description
4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile is an organic compound with a complex structure that includes a hydroxyphenyl group, a benzonitrile group, and an oxopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with 4-cyanobenzaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid.
Reduction: Formation of 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile involves its interaction with various molecular targets and pathways. For example, its hydroxyphenyl group can form hydrogen bonds with biological molecules, affecting their function. The nitrile group can also interact with enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzaldehyde
- 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid
- 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzylamine
Uniqueness
4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile is unique due to the presence of both a nitrile group and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
3033-94-1 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H11NO2/c17-11-13-7-5-12(6-8-13)9-10-16(19)14-3-1-2-4-15(14)18/h1-10,18H |
InChI Key |
NLXKPBYOVGGPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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